![molecular formula C13H14N2O2S B2659549 Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate CAS No. 126534-13-2](/img/structure/B2659549.png)
Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(benzylamino)acetate is an important chemical, pesticide, and pharmaceutical intermediate with a wide range of applications in the synthesis of chemical products . It has a molecular weight of 193.25 and its formula is C11H15NO2 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(benzylamino)acetate consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate are not available, Ethyl 2-(benzylamino)acetate is known to be used in various chemical reactions due to its high reactivity .Physical And Chemical Properties Analysis
Ethyl 2-(benzylamino)acetate is a liquid that appears colorless to light yellow . It has a high solubility in DMSO . The compound has a molecular weight of 193.25 and its formula is C11H15NO2 .Scientific Research Applications
Antibacterial Agents
Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate has shown significant potential as an antibacterial agent. Thiazole derivatives, including this compound, exhibit strong antibacterial activity against various gram-positive and gram-negative bacteria. This makes them valuable in developing new antibiotics to combat resistant bacterial strains .
Anticancer Research
This compound is also explored for its anticancer properties. Thiazole derivatives are known for their ability to inhibit cancer cell growth and induce apoptosis in cancer cells. Researchers are investigating Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate for its potential to be developed into effective anticancer drugs .
Antioxidant Applications
Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. This compound’s ability to neutralize free radicals makes it a candidate for developing treatments for diseases related to oxidative stress .
Anti-inflammatory Agents
The anti-inflammatory properties of Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate are another area of interest. Inflammation is a common underlying factor in many chronic diseases, and compounds that can reduce inflammation are valuable in treating conditions like arthritis, cardiovascular diseases, and more .
Antiviral Research
Thiazole derivatives, including Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate, are being explored for their antiviral properties. These compounds have shown potential in inhibiting the replication of various viruses, making them promising candidates for developing new antiviral medications .
Agricultural Applications
In agriculture, Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate is studied for its potential use as a pesticide or herbicide. Thiazole derivatives can protect crops from pests and diseases, contributing to higher agricultural yields and more sustainable farming practices .
Safety and Hazards
Future Directions
Ethyl 2-(benzylamino)acetate is an important chemical, pesticide, and pharmaceutical intermediate with a wide range of applications in the synthesis of chemical products . Its future directions could involve further exploration of its potential applications in various fields of research and industry.
properties
IUPAC Name |
ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-9-18-13(15-11)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSAVNDMVKWSPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.